molecular formula C28H31Na3O10S3 B1142108 8-DODECYLOXYPYRENE-1 3 6-TRISULFONIC CAS No. 115787-92-3

8-DODECYLOXYPYRENE-1 3 6-TRISULFONIC

Cat. No.: B1142108
CAS No.: 115787-92-3
M. Wt: 692.70405
Attention: For research use only. Not for human or veterinary use.
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Description

8-Dodecyloxypyrene-1,3,6-trisulfonic acid is a synthetic pyrene derivative functionalized with a dodecyloxy (C₁₂H₂₅O) group at the 8-position and sulfonic acid groups at the 1, 3, and 6 positions. The compound combines the fluorescent properties of pyrene with the amphiphilic character imparted by the hydrophilic sulfonate groups and hydrophobic dodecyl chain.

Properties

CAS No.

115787-92-3

Molecular Formula

C28H31Na3O10S3

Molecular Weight

692.70405

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key pyrene-based sulfonates for comparison include:

8-Hydroxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt (HPTS)

  • Substituent: Hydroxyl (-OH) at the 8-position.
  • CAS: 6358-69-6 .

8-Butyryloxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt

  • Substituent: Butyryloxy (-O-CO-C₃H₇) at the 8-position.
  • CAS: 115787-82-1 .

8-Dodecyloxypyrene-1,3,6-Trisulfonic Acid

  • Substituent: Dodecyloxy (-O-C₁₂H₂₅) at the 8-position.

Physicochemical Properties

Property HPTS 8-Butyryloxy Derivative 8-Dodecyloxy Derivative (Inferred)
Molecular Formula C₁₆H₇Na₃O₁₀S₃ C₂₀H₁₃Na₃O₁₁S₃ C₂₈H₃₃O₁₀S₃ (estimated)
Molecular Weight 550.3 g/mol 618.5 g/mol ~800 g/mol
Solubility High (hydrophilic sulfonates) Moderate (ester group) Low (long alkyl chain)
Lipophilicity Low Moderate High
Toxicity (IV LD50) 1050 mg/kg (mouse) Not reported Likely lower acute toxicity

Functional Differences

  • HPTS : Primarily used as a pH-sensitive fluorescent dye in vesicle transport assays due to its high water solubility and pH-dependent fluorescence . Its hydroxyl group allows hydrogen bonding, enhancing interaction with aqueous environments.
  • This could make it suitable for intracellular pH sensing .
  • 8-Dodecyloxy Derivative: The long dodecyl chain significantly increases lipophilicity, favoring aggregation in lipid bilayers or micellar systems. This property may enhance utility in membrane protein studies or as a surfactant in nanomaterial synthesis.

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